

Theoretical calculations on Ethyl 1-Ethylpyrazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 1-Ethylpyrazole-4-carboxylate

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An In-depth Technical Guide to the Theoretical Investigation of **Ethyl 1-Ethylpyrazole-4-carboxylate**

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of **Ethyl 1-Ethylpyrazole-4-carboxylate**, a representative molecule of the pharmacologically significant pyrazole class. We delve into the core quantum mechanical calculations used to elucidate its structural, spectroscopic, and electronic properties. This document serves as a practical manual for researchers, computational chemists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of computational methods. Methodologies covered include Density Functional Theory (DFT) for geometry optimization, vibrational analysis, NMR chemical shift prediction via the GIAO method, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, we outline a validated workflow for applying these theoretical insights in a drug discovery context through molecular docking simulations.

Introduction: The Rationale for Computational Scrutiny

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous commercial drugs known for their anti-inflammatory, analgesic, anticancer, and antibacterial properties.[1][2] **Ethyl 1-Ethylpyrazole-4-carboxylate**, as a member of this family, presents a valuable scaffold for further functionalization in drug design. Understanding its intrinsic molecular properties is paramount for predicting its behavior, reactivity, and potential as a therapeutic agent.

Computational chemistry provides a powerful, cost-effective lens through which to examine molecules at an atomic level before committing to expensive and time-consuming laboratory synthesis.[3] By employing theoretical calculations, we can predict a molecule's three-dimensional structure, spectroscopic signatures, and electronic behavior with remarkable accuracy. This in-silico approach allows for the rational design of novel therapeutics and accelerates the drug discovery pipeline.[3] This guide establishes a robust computational protocol for characterizing **Ethyl 1-Ethylpyrazole-4-carboxylate**, providing a blueprint for its study and the investigation of related derivatives.

Foundational Theory: Selecting the Right Computational Tools

The accuracy of any theoretical study is contingent upon the chosen level of theory, which encompasses the method and the basis set. For organic molecules containing heteroatoms, Density Functional Theory (DFT) has emerged as the gold standard, offering an exceptional balance of computational efficiency and accuracy.[1]

- **Method:** The B3LYP Functional We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which mitigates some of the self-interaction error inherent in pure DFT functionals. It has a long and successful track record for calculating the geometries and properties of a wide range of organic and heterocyclic systems.[4][5]
- **Basis Set:** The Pople-Style 6-311++G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a highly reliable choice for this type of molecule for the following reasons:[6]
 - **6-311G:** This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing

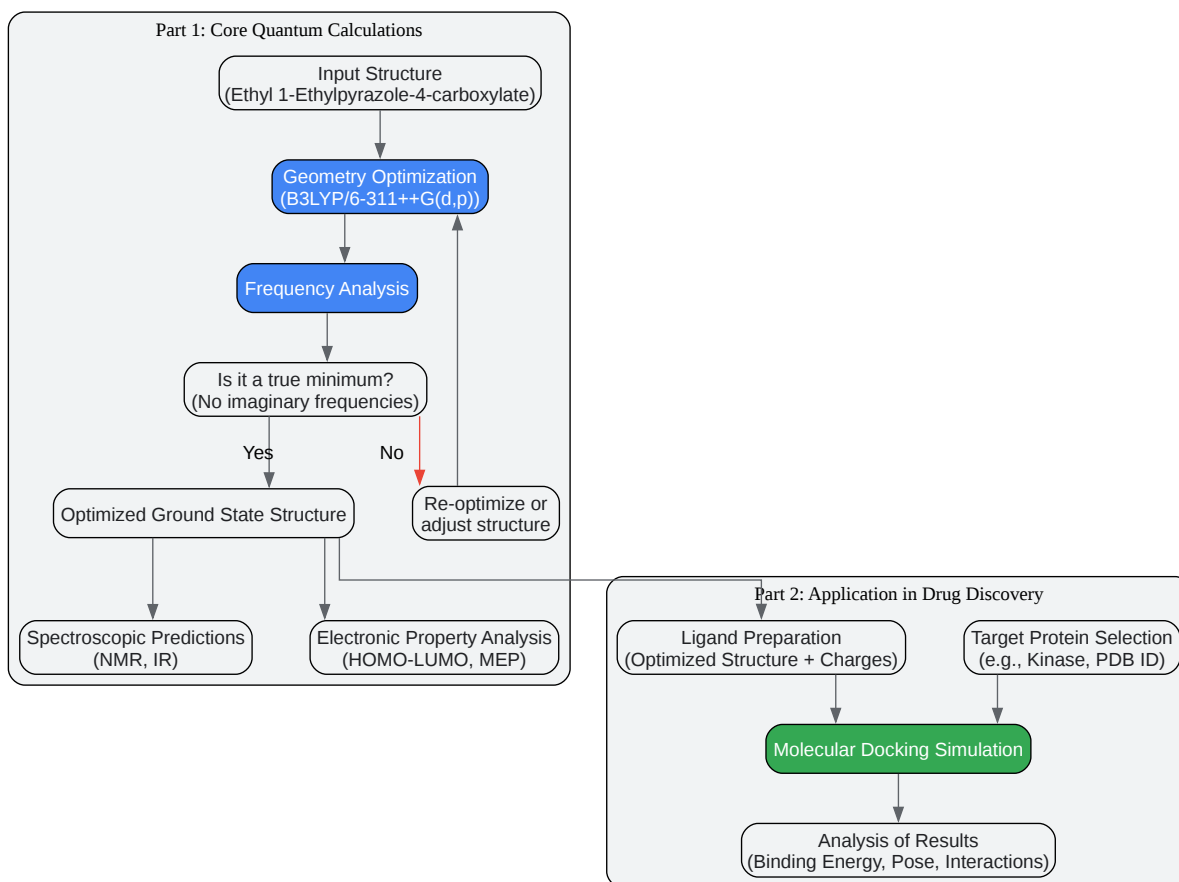
electron distribution.

- ++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing regions of space far from the nucleus, which is important for modeling lone pairs (like on the nitrogen atoms) and potential non-covalent interactions.
- (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for accurately describing chemical bonds and bond angles.^[7] Using a basis set without polarization functions is not recommended for systems with heteroatoms.^[7]

The combination of B3LYP/6-311++G(d,p) represents a robust, well-validated, and widely-used level of theory for obtaining high-quality results for pyrazole derivatives.

Workflow for a Comprehensive Computational Analysis

The following diagram outlines the logical flow of a complete theoretical investigation, from initial structure input to advanced application-oriented simulations like molecular docking.



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Caption: Overall workflow for the theoretical analysis.

Molecular Geometry and Vibrational Frequencies

Experimental Protocol: Geometry Optimization

- Construct the initial 3D structure of **Ethyl 1-Ethylpyrazole-4-carboxylate** using molecular modeling software (e.g., GaussView, Avogadro).
- Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.
- Conduct a frequency calculation at the same level of theory on the optimized geometry.
- Verify the result: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.^[1]

Data Presentation: Optimized Structural Parameters

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's shape and steric properties.

Parameter Type	Atoms Involved	Calculated Value (Å/°)
Bond Length	N1-N2	Value
N2-C3	Value	
C4-C5	Value	
C4-C(O)	Value	
O-C(Et)	Value	
Bond Angle	C5-N1-N2	Value
N1-N2-C3	Value	
C3-C4-C5	Value	
Dihedral Angle	C5-N1-C(Et)-C(Me)	Value
C3-C4-C(O)-O	Value	
Note: Values are placeholders and would be populated by the actual calculation output.		

Vibrational Analysis (IR Spectrum)

The frequency calculation also yields the theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific frequency and intensity. This data is invaluable for:

- **Structural Confirmation:** Comparing the calculated spectrum with an experimental one can help confirm the synthesized structure.
- **Functional Group Identification:** Key vibrational modes, such as the C=O stretch of the ester, C-N stretches within the pyrazole ring, and C-H stretches of the ethyl groups, can be assigned.

Predicting Spectroscopic Signatures: NMR Analysis

The Gauge-Including Atomic Orbital (GIAO) method is the most reliable and widely used technique for calculating NMR chemical shifts.[8]

Experimental Protocol: GIAO NMR Calculation

- Use the previously optimized geometry at the B3LYP/6-311++G(d,p) level.
- Perform a GIAO NMR calculation at the same level of theory to compute the absolute isotropic shielding tensors (σ) for each nucleus (^1H and ^{13}C).
- Reference Calculation: Perform an identical calculation on a reference compound, typically Tetramethylsilane (TMS), optimized at the same B3LYP/6-311++G(d,p) level.
- Calculate Chemical Shifts (δ): The predicted chemical shift for each nucleus is calculated relative to the reference: $\delta_{\text{nucleus}} = \sigma_{\text{TMS}} - \sigma_{\text{nucleus}}$
- Data Correlation: For highest accuracy, it is best practice to plot the calculated chemical shifts against experimental values for a set of related compounds. The resulting linear regression equation can be used to scale the calculated values, correcting for systematic errors in the computational method.^[9]

Data Presentation: Predicted NMR Chemical Shifts

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Pyrazole Ring		
H3	Value	
H5	Value	
C3	Value	
C4	Value	
C5	Value	
N-Ethyl Group		
CH ₂	Value	Value
CH ₃	Value	Value
Ester Group		
C=O	Value	
O-CH ₂	Value	Value
CH ₃	Value	Value
Note: Values are placeholders and would be populated by the actual calculation output.		

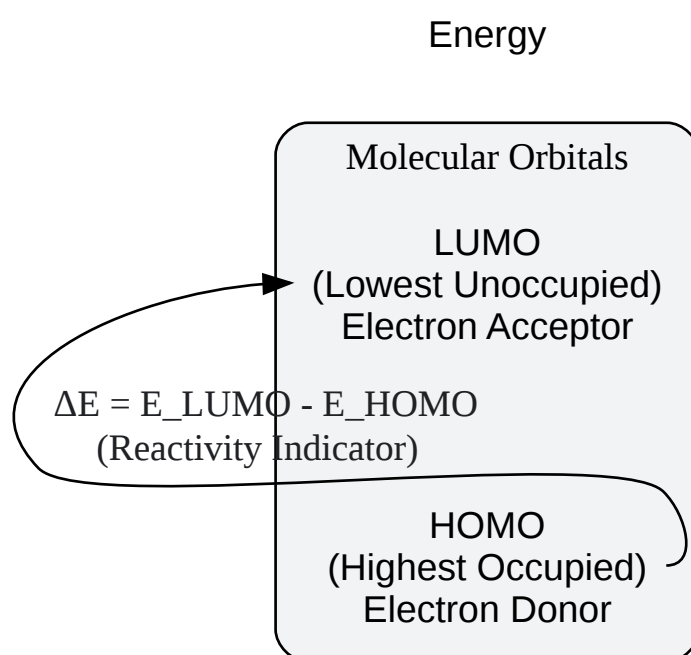
Electronic Structure and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior.^[10]

- HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

- LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[2]



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Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and chemical reactivity.[11]
[12]

- Electron-Rich Regions (Red/Yellow): These areas, typically around electronegative atoms like oxygen and nitrogen, indicate negative electrostatic potential and are sites for

electrophilic attack or hydrogen bond accepting.

- **Electron-Poor Regions (Blue):** These areas, often around hydrogen atoms bonded to electronegative atoms, indicate positive electrostatic potential and are sites for nucleophilic attack or hydrogen bond donation.

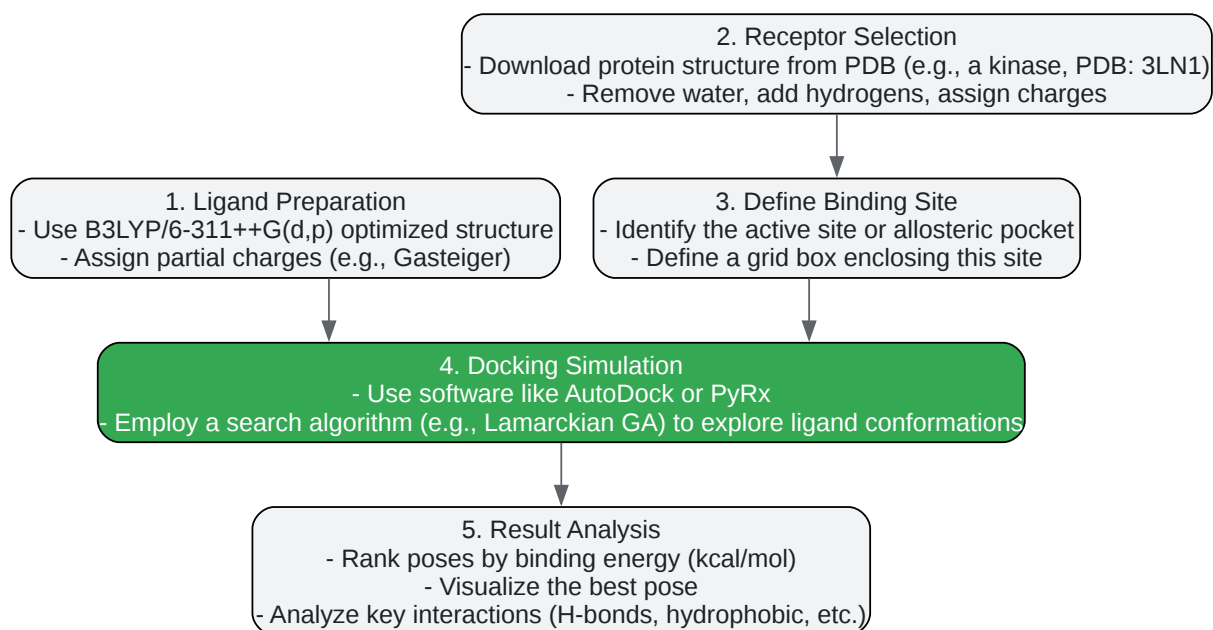
MEP analysis is a pivotal tool in drug design, as it helps visualize how a ligand might interact with the complementary electrostatic environment of a protein's active site.[\[13\]](#)[\[14\]](#)

Application in Drug Discovery: A Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[\[3\]](#)[\[15\]](#) This is essential for screening potential drug candidates and understanding their mechanism of action.[\[16\]](#)[\[17\]](#)

Experimental Protocol: Docking Simulation

The following workflow outlines the key steps using the optimized structure of **Ethyl 1-Ethylpyrazole-4-carboxylate** as the ligand.



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Caption: Step-by-step molecular docking workflow.

Interpreting Docking Results

The primary outputs of a docking simulation are:

- **Binding Affinity/Energy:** A negative value (in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values generally indicate stronger binding.
- **Binding Pose:** The predicted 3D orientation of the ligand within the receptor's binding site.
- **Intermolecular Interactions:** Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex.

These results allow researchers to rank potential drug candidates, propose modifications to improve binding, and generate hypotheses about the compound's biological activity.^[15]

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the theoretical investigation of **Ethyl 1-Ethylpyrazole-4-carboxylate**. By leveraging a robust level of theory, B3LYP/6-311++G(d,p), we can accurately predict the molecule's geometry, vibrational and NMR spectra, and electronic properties. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides deep insights into the molecule's inherent reactivity and potential for intermolecular interactions. Finally, the integration of these quantum mechanical results into a molecular docking workflow demonstrates a clear path from fundamental molecular properties to practical application in structure-based drug design. The protocols described herein are not only applicable to the title compound but can be readily adapted for the broader class of pyrazole derivatives, empowering researchers to accelerate the discovery of novel therapeutic agents.

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